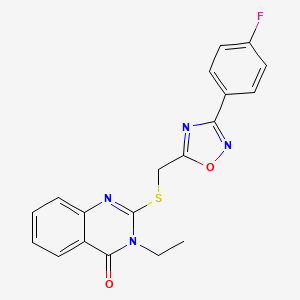

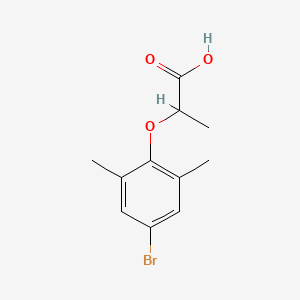

![molecular formula C21H13NO7 B2845253 (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 1105203-58-4](/img/structure/B2845253.png)

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

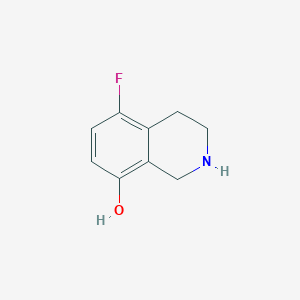

This compound is a novel synthetic molecule that has been evaluated for its antitumor activities . It is part of a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .

Synthesis Analysis

The synthesis of this compound involves several steps. The solvent was evaporated on a rota-evaporator and the crude product was purified by column chromatography using ethyl acetate-hexane (2:98) as an eluent . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, 130 °C; b ethyl bromoacetate, NaH, DMF, 50 °C, 2 h; c fused heteroaryl halides, PdCl2, xantphos, Cs2CO3, toluene, reflux, 24 h; d 2 N NaOH (aq), 1,4-dioxane, 120 °C, 2–4 h or 7 N KOH (aq), EtOH/THF/CH2Cl2, 50–65 °C, 3–5 h .Scientific Research Applications

Synthesis and Catalysis

- Potassium hydrogen phthalate has been employed as a catalyst for synthesizing a variety of pyran-annulated heterocycles, including 4H-chromenes and 3,4-disubstituted isoxazol-5(4H)-ones, highlighting a method for generating compounds with structural similarities to the target molecule in water, underlining its eco-friendly attributes (Kiyani & Ghorbani, 2015).

- Gold catalysis has been used for the [5 + 1] and [5 + 2] cycloaddition reactions of ynamides with benzo[d]isoxazoles, providing a route to synthesize polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating a novel approach for the construction of complex molecules incorporating isoxazolyl groups (Xu et al., 2018).

Materials Science

- Coordination polymers based on a benzene-1,3-dioic acid derivative have been synthesized, showcasing the versatility of structurally related compounds in forming materials with potential applications in luminescence and magnetism (He et al., 2020).

Medicinal Chemistry

- Coumarin derivatives containing pyrazole and indenone rings have been explored for their antioxidant and antihyperglycemic activities, suggesting the potential therapeutic benefits of structurally related compounds (Kenchappa et al., 2017).

- New thiazole derivatives bearing a coumarin nucleus have shown potent cytotoxic activity, indicating the significance of these compounds in the development of new anticancer agents (Gomha & Khalil, 2012).

Future Directions

Mechanism of Action

Target of Action

It has been found that similar compounds have shown activity against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For instance, a similar compound showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .

properties

IUPAC Name |

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO7/c23-20(15-7-12-3-1-2-4-16(12)28-21(15)24)25-10-14-9-18(29-22-14)13-5-6-17-19(8-13)27-11-26-17/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDMLRDILQVVHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

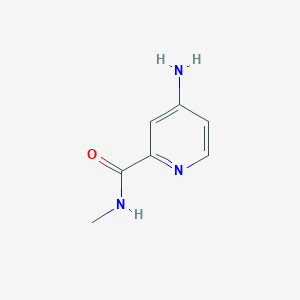

![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)

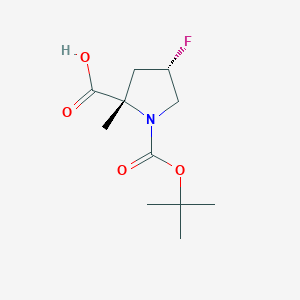

![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)

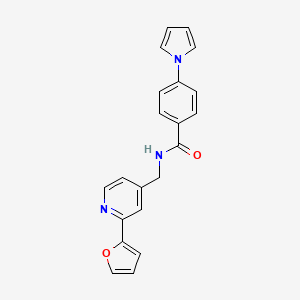

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)

![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)

![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)